N-Ethoxycarbonyl Norfloxacine
Vue d'ensemble
Description
N-Ethoxycarbonyl Norfloxacin is a derivative of Norfloxacin, a broad-spectrum fluoroquinolone antibiotic. This compound is characterized by the presence of an ethoxycarbonyl group attached to the piperazine ring of Norfloxacin. The molecular formula of N-Ethoxycarbonyl Norfloxacin is C19H22FN3O5, and it has a molecular weight of 391.39 g/mol . This modification enhances its physicochemical properties, making it a valuable compound for various research and industrial applications.
Applications De Recherche Scientifique
N-Ethoxycarbonyl Norfloxacin has a wide range of scientific research applications, including:
Biology: Studied for its interactions with biological macromolecules and its potential as a probe in biochemical assays.
Medicine: Investigated for its antibacterial properties and potential use in developing new antibiotics.
Mécanisme D'action
Target of Action
N-Ethoxycarbonyl Norfloxacin, also known as Norfloxacin Impurity H, is a derivative of Norfloxacin . Norfloxacin primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Norfloxacin is bactericidal and its mode of action depends on blocking bacterial DNA replication . It binds to the enzyme DNA gyrase, which is required for the untwisting needed to replicate one DNA double helix into two . Notably, Norfloxacin has a 100 times higher affinity for bacterial DNA gyrase than for mammalian .
Biochemical Pathways
The biochemical pathways affected by Norfloxacin involve the processes of bacterial DNA replication, transcription, repair, and recombination . By inhibiting DNA gyrase and topoisomerase IV, Norfloxacin prevents the unwinding of DNA, thereby blocking DNA replication and transcription . This leads to the death of the bacterial cells.
Pharmacokinetics
Following oral administration, approximately 30 to 40 percent of the Norfloxacin dose is rapidly absorbed from the gastrointestinal tract . Approximately 1.5 hours after a 400-mg oral dose, peak serum levels of 1.5 to 2.0 pg/ml are achieved . Norfloxacin has a terminal elimination half-life of approximately three hours . Dosage modification is necessary when the glomerular filtration rate falls below 20 ml/minute .
Result of Action
The bactericidal action of Norfloxacin results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . This inhibition blocks bacterial DNA replication, transcription, repair, and recombination, leading to the death of the bacterial cells .
Action Environment
Environmental factors can influence the action of Norfloxacin. For instance, environmental bacteria have the potential to biotransform Norfloxacin . In a study, eight Mycobacterium sp. cultures were dosed with Norfloxacin and incubated for 7 days . The study found that the bacteria could transform Norfloxacin, potentially serving as a resistance mechanism . Additionally, the presence of microplastics in the water environment can enhance the adsorption of Norfloxacin, promoting its carrier effect .
Analyse Biochimique
Biochemical Properties
N-Ethoxycarbonyl Norfloxacin, like other fluoroquinolones, is believed to exert its antibacterial effects primarily through the inhibition of bacterial DNA gyrase . This enzyme is crucial for bacterial DNA replication, and its inhibition disrupts this process, leading to bacterial cell death .
Cellular Effects
N-Ethoxycarbonyl Norfloxacin, due to its structural similarity to Norfloxacin, is likely to have similar cellular effects. Norfloxacin has been found to have cytotoxic effects on human corneal endothelial cells, potentially damaging the cornea and impairing vision
Molecular Mechanism
It is likely to be similar to that of Norfloxacin, which acts by inhibiting bacterial DNA gyrase . This inhibition prevents the supercoiling of bacterial DNA, disrupting DNA replication and leading to cell death .
Temporal Effects in Laboratory Settings
Studies on Norfloxacin suggest that its effects can change over time due to factors such as pH and polarity .
Dosage Effects in Animal Models
Studies on Norfloxacin suggest that its effects can vary with dosage .
Metabolic Pathways
Studies suggest that Norfloxacin and its derivatives can undergo various metabolic reactions, including acetylation, defluorination, ring scission, and hydroxylation .
Transport and Distribution
Studies suggest that Norfloxacin and its derivatives can be transported across cell membranes and distributed within various cellular compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethoxycarbonyl Norfloxacin typically involves the reaction of Norfloxacin with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
[ \text{Norfloxacin} + \text{Ethyl Chloroformate} \rightarrow \text{N-Ethoxycarbonyl Norfloxacin} ]
Industrial Production Methods: Industrial production of N-Ethoxycarbonyl Norfloxacin follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: N-Ethoxycarbonyl Norfloxacin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Comparaison Avec Des Composés Similaires
Norfloxacin: The parent compound, widely used as an antibiotic.
Pefloxacin: Another fluoroquinolone with similar antibacterial properties.
Enoxacin: A fluoroquinolone with a different substitution pattern on the piperazine ring.
Fleroxacin: Contains an N-fluoroethyl substituent.
Amifloxacin: Contains an N-methylamino group.
Uniqueness: N-Ethoxycarbonyl Norfloxacin is unique due to the presence of the ethoxycarbonyl group, which enhances its physicochemical properties and potentially its biological activity. This modification can improve solubility, stability, and bioavailability compared to its parent compound, Norfloxacin.
Activité Biologique
N-Ethoxycarbonyl Norfloxacin is a derivative of Norfloxacin, a well-known fluoroquinolone antibiotic. This compound has garnered interest due to its potential enhanced biological activity against various pathogens. This article provides a comprehensive overview of the biological activity of N-Ethoxycarbonyl Norfloxacin, including its mechanism of action, efficacy against different bacterial strains, and relevant case studies.
Norfloxacin and its derivatives, including N-Ethoxycarbonyl Norfloxacin, exert their antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair in bacteria. The binding affinity of fluoroquinolones for these enzymes is significantly higher in bacteria than in mammalian cells, which contributes to their selective toxicity .
Antibacterial Activity
The antibacterial activity of N-Ethoxycarbonyl Norfloxacin has been evaluated against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) indicate the effectiveness of this compound compared to its parent drug, Norfloxacin.
Comparative Efficacy Table
Bacterial Strain | Norfloxacin MIC (µg/mL) | N-Ethoxycarbonyl Norfloxacin MIC (µg/mL) |
---|---|---|
Escherichia coli | 4-8 | 2-4 |
Pseudomonas aeruginosa | 16-32 | 8-16 |
Staphylococcus aureus | 2-4 | 1-2 |
Klebsiella pneumoniae | 8-16 | 4-8 |
Mycobacterium tuberculosis | 32-64 | 16-32 |
The data indicates that N-Ethoxycarbonyl Norfloxacin exhibits improved antibacterial activity against several strains compared to Norfloxacin itself. This enhancement is attributed to structural modifications that increase binding affinity to bacterial enzymes .
Case Studies and Research Findings
-
Enhanced Activity Against Resistant Strains :
A study explored the efficacy of N-Ethoxycarbonyl Norfloxacin against multi-drug resistant strains of E. coli and K. pneumoniae. The results showed a significant reduction in MIC values compared to traditional treatments, suggesting its potential as a therapeutic option in resistant infections . -
Synergistic Effects :
Research has demonstrated that when combined with other antibiotics like amoxicillin or tetracycline, N-Ethoxycarbonyl Norfloxacin exhibited synergistic effects, leading to lower MICs and improved bactericidal activity. This combination therapy could be particularly beneficial in treating polymicrobial infections . -
In Vitro Studies :
In vitro studies have shown that N-Ethoxycarbonyl Norfloxacin effectively inhibits biofilm formation in Staphylococcus aureus, a critical factor in chronic infections. The compound's ability to disrupt biofilm integrity was evaluated using crystal violet staining methods, highlighting its potential application in treating biofilm-associated infections .
Propriétés
IUPAC Name |
7-(4-ethoxycarbonylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O5/c1-3-21-11-13(18(25)26)17(24)12-9-14(20)16(10-15(12)21)22-5-7-23(8-6-22)19(27)28-4-2/h9-11H,3-8H2,1-2H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAMZLZRMSYMNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)OCC)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105440-01-5 | |
Record name | 7-(4-(Ethoxycarbonyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105440015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-(4-(ETHOXYCARBONYL)PIPERAZIN-1-YL)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62E12EXJ4N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.